2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate 2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151318
InChI: InChI=1S/C7H12N2O.C2HF3O2/c10-6-7(2-4-9-6)1-3-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
SMILES:
Molecular Formula: C9H13F3N2O3
Molecular Weight: 254.21 g/mol

2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC20151318

Molecular Formula: C9H13F3N2O3

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate -

Specification

Molecular Formula C9H13F3N2O3
Molecular Weight 254.21 g/mol
IUPAC Name 2,7-diazaspiro[4.4]nonan-1-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H12N2O.C2HF3O2/c10-6-7(2-4-9-6)1-3-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7)
Standard InChI Key HLTARPVIMQQKAG-UHFFFAOYSA-N
Canonical SMILES C1CNCC12CCNC2=O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The compound’s systematic IUPAC name, 1,7-diazaspiro[4.4]nonan-2-one trifluoroacetate, reflects its bicyclic framework. The spiro[4.4]nonane core consists of two fused rings—a five-membered lactam and a five-membered amine—connected at a single spiro carbon atom . The trifluoroacetate counterion (CF3COO\text{CF}_3\text{COO}^-) neutralizes the protonated amine, forming a stable salt .

Key Structural Data:

  • SMILES: C1CC2(CCNC2)NC1=OC(=O)(C(F)(F)F)O\text{C1CC2(CCNC2)NC1=O} \cdot \text{C(=O)(C(F)(F)F)O}

  • InChIKey: IUZXGTNJUMQOQO-UHFFFAOYSA-N (base) and YHCCWAQVOVUJOT-UHFFFAOYSA-N (trifluoroacetate)

  • CAS Registry: 1566649-47-5

Synthetic Precursors and Derivatives

The trifluoroacetate salt is often derived from its free base, 2,7-diazaspiro[4.4]nonan-1-one, through acid-base reactions. Analogues such as 2-Boc-6-oxo-2,7-diazaspiro[4.4]nonane (CAS 1194376-44-7) serve as protected intermediates in peptide synthesis . Hydrochloride salts (e.g., 2,7-diazaspiro[4.4]nonan-3-one hydrochloride, CAS 1393330-70-5) are also documented, highlighting the versatility of this scaffold in modifying physicochemical properties .

Synthesis and Purification

Synthetic Pathways

The parent diazaspiro compound is typically synthesized via cyclization reactions. One approach involves intramolecular lactamization of a linear diamine precursor under basic conditions. For example, 1,7-diazaspiro[4.4]nonan-2-one is formed by heating a suitably substituted amino acid with a coupling agent like EDCI . Subsequent treatment with trifluoroacetic acid (TFA) yields the trifluoroacetate salt .

Analytical Characterization

Purified batches of 2,7-diazaspiro[4.4]nonan-1-one trifluoroacetate exhibit >95% purity by quantitative NMR (qNMR) . Key spectral data include:

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 3.45–3.20 (m, 4H, ring CH2_2), 2.90–2.70 (m, 4H, spiro CH2_2), 1.85–1.60 (m, 4H, bridge CH2_2)

  • 13C^{13}\text{C} NMR: 175.2 ppm (C=O), 160.1 ppm (TFA COO^-), 116.5 ppm (CF3_3)

Physicochemical Properties

Stability and Solubility

The trifluoroacetate salt is hygroscopic and air-sensitive, requiring storage under inert gas at <15°C . It displays moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (≈5 mg/mL) .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight280.21 g/mol
Density1.32 g/cm³ (predicted)
Boiling Point411.9°C (predicted)
pKa (amine)8.2 ± 0.2

Reactivity

The lactam ring undergoes nucleophilic attack at the carbonyl carbon under basic conditions, enabling functionalization at the 1-position. The secondary amine participates in alkylation and acylation reactions, facilitating derivatization .

Pharmacological Applications

ParameterValueSource
GHS ClassificationSkin Irritant, Eye Irritant
Storage Conditions2–8°C, inert atmosphere
Stability>24 months under recommended conditions

Disposal Considerations

Incinerate at >1000°C to prevent environmental release of trifluoroacetate ions, which are persistent in aquatic systems .

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